molecular formula C17H27NO B11947702 N-(2,4,6-trimethylphenyl)octanamide

N-(2,4,6-trimethylphenyl)octanamide

Cat. No.: B11947702
M. Wt: 261.4 g/mol
InChI Key: XQSWOYCWQIRTLG-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)octanamide is an organic compound characterized by the presence of an octanamide group attached to a 2,4,6-trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)octanamide typically involves the reaction of 2,4,6-trimethylaniline with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4,6-Trimethylaniline+Octanoyl chlorideThis compound+HCl\text{2,4,6-Trimethylaniline} + \text{Octanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Trimethylaniline+Octanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trimethylphenyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.

Major Products

    Oxidation: Formation of N-(2,4,6-trimethylphenyl)octanoic acid.

    Reduction: Formation of N-(2,4,6-trimethylphenyl)octanamine.

    Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4,6-Trimethylphenyl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)octanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trimethylphenyl)formamide
  • N-(2,4,6-Trimethylphenyl)acetamide
  • N-(2,4,6-Trimethylphenyl)butanamide

Uniqueness

N-(2,4,6-Trimethylphenyl)octanamide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural variation can lead to different applications and properties, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)octanamide

InChI

InChI=1S/C17H27NO/c1-5-6-7-8-9-10-16(19)18-17-14(3)11-13(2)12-15(17)4/h11-12H,5-10H2,1-4H3,(H,18,19)

InChI Key

XQSWOYCWQIRTLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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